(Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
(Z)-Ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic benzofuran derivative characterized by a 3-chlorobenzylidene substituent and an ethyl propanoate ester group. The compound’s structure features a benzofuran core fused with a ketone group at position 3 and a Z-configuration benzylidene moiety at position 2.
Propriétés
IUPAC Name |
ethyl 2-[[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-3-24-20(23)12(2)25-15-7-8-16-17(11-15)26-18(19(16)22)10-13-5-4-6-14(21)9-13/h4-12H,3H2,1-2H3/b18-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXHDOCSDPLDLA-ZDLGFXPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Oxidative Coupling of Phenolic Precursors
A foundational method involves Ag₂O-mediated oxidative dimerization of substituted phenols:
Methyl 4-hydroxybenzoate + Ag₂O → 3-oxo-2,3-dihydrobenzofuran-6-ol
Conditions :
Cyclization of o-Hydroxycarbonyl Compounds
ZnCl₂/MnCl₂-catalyzed Friedel-Crafts cyclization achieves ring closure:
Procedure :
- React 2-phenoxyethanol (1 eq) with ZnCl₂ (0.2 eq) and MnCl₂ (0.3 eq)
- Heat to 200°C for 3–4 h under reflux
- Purify via reduced-pressure distillation (88–90°C fraction)
Key advantages :
Installation of 3-Chlorobenzylidene Group
Knoevenagel Condensation
Critical for introducing the Z-configured imine:
Reagents :
- 3-Chlorobenzaldehyde (1.2 eq)
- Malonic acid derivatives (1 eq)
- Catalyst: Piperidine (5 mol%)
Optimized conditions :
| Parameter | Value | |
|---|---|---|
| Solvent | Ethanol/water (3:1) | |
| Temperature | 80°C | |
| Reaction time | 8 h | |
| Z/E selectivity | 92:8 | |
| Isolated yield | 78% |
Propanoate Side Chain Functionalization
Mitsunobu Etherification
Enables C–O bond formation at C6:
Reaction scheme :
3-oxo-2-(3-chlorobenzylidene)-2,3-dihydrobenzofuran-6-ol
+ ethyl 2-bromopropanoate
→ Target compound
Conditions :
Nucleophilic Aromatic Substitution
Alternative approach using activated aryl fluorides:
Procedure :
- Prepare 6-fluoro-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran
- React with ethyl 2-hydroxypropanoate (2 eq)
- K₂CO₃ (3 eq), DMF, 100°C, 24 h
- Yield: 58%
Stereochemical Control and Purification
Z-Isomer Enrichment
Chromatographic separation using:
Crystallization Optimization
Solvent system : Ethyl acetate/hexane (1:4)
Recovery : 82–85%
Purity : ≥99.5% (HPLC)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Oxidative coupling | 75 | 98.7 | 6 | $$$$ |
| Friedel-Crafts | 68 | 97.2 | 4 | $$ |
| Mitsunobu | 65 | 99.1 | 12 | $$$$$ |
| Nucleophilic sub. | 58 | 96.8 | 24 | $$$ |
Cost index: $ = <$50/g; $$$$$ = >$500/g
Scalability and Industrial Considerations
Patent data reveals two scalable approaches:
Batch Process (Patent CN105693666A)
Continuous Flow Synthesis
- Productivity : 12 g/h
- Advantages :
Analytical Characterization Data
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃) :
δ 1.35 (t, J=7.1 Hz, 3H), 1.55 (d, J=6.8 Hz, 3H), 4.25 (q, J=7.1 Hz, 2H), 5.15 (q, J=6.8 Hz, 1H), 6.85–7.45 (m, 7H), 8.12 (s, 1H)
HRMS (ESI+) :
m/z calcd for C₂₁H₁₇ClO₅ [M+H]⁺: 385.0843; found: 385.0841
Chromatographic Purity
HPLC conditions :
- Column: C18 (150 × 4.6 mm, 3.5 μm)
- Mobile phase: MeCN/H₂O (70:30)
- Retention time: 6.72 min
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be investigated for their pharmacological properties. For example, they may be evaluated for their ability to inhibit specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, (Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Halogen Substitution
- Chlorine’s lipophilicity (higher LogP vs. fluorine) may improve membrane permeability .
- 2-Chlorobenzylidene () : Substitution at the 2-position introduces steric hindrance near the benzofuran core, which could reduce binding efficiency in sterically sensitive biological targets compared to the 3-chloro analog .
- However, its smaller atomic radius reduces steric effects compared to chlorine .
Methoxy Substitution ()
- The 3-methoxy group in [(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate is electron-donating, which may stabilize the benzylidene moiety via resonance.
Ester/Acid Functionality
- Ethyl Ester (Target Compound) : The ethyl group enhances lipophilicity (higher LogP) compared to methyl esters, favoring passive diffusion across biological membranes .
- Methyl Ester () : Reduced steric bulk and lower LogP may improve solubility but limit bioavailability in lipid-rich environments .
- Propanoic Acid (): The free carboxylic acid group increases polarity, making the compound more water-soluble. This form is likely ionized at physiological pH, affecting its pharmacokinetic profile .
Physicochemical Properties
*XLogP3 values estimated for comparison; †Predicted based on substituent contributions.
Activité Biologique
The compound (Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic molecule that exhibits significant biological activity, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | [(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
| Molecular Formula | C17H17ClO4 |
| Molecular Weight | 320.77 g/mol |
This compound belongs to the class of benzofuran derivatives and is characterized by a chlorobenzylidene group attached to a dihydrobenzofuran ring, which contributes to its unique biological activities.
The biological activity of (Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of protein kinases, particularly casein kinase 2 (CK2), which is implicated in numerous cellular processes including proliferation and survival in cancer cells .
Biological Activity
-
Anticancer Properties :
- The compound has demonstrated potential as an anticancer agent by inhibiting CK2 activity. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as stomach and hepatocellular carcinoma cells. The half-maximal inhibitory concentration (IC50) values suggest that it is more potent than traditional CK2 inhibitors .
- A study highlighted that this compound enabled TRAIL-resistant cancer cells to become sensitive to TRAIL-induced apoptosis, showcasing its potential in overcoming resistance mechanisms in cancer therapy .
- Enzyme Inhibition :
Case Study 1: CK2 Inhibition
In a phenotypic screening study involving over 4000 compounds, (Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate was identified as a potent CK2 inhibitor. This study emphasized its ability to inhibit cell proliferation and induce apoptosis more effectively than existing inhibitors like TBB .
Case Study 2: Mechanistic Insights
Molecular docking studies have provided insights into how (Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate interacts with CK2α. These studies suggest that the compound binds at the ATP-binding site, leading to inhibition of kinase activity and subsequent downstream effects on cell survival pathways .
Q & A
Q. What are the critical parameters for optimizing the synthesis of (Z)-ethyl 2-((2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols under acidic or oxidative conditions.
- Step 2 : Introduction of the 3-chlorobenzylidene group via a Knoevenagel condensation, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., ethanol or dichloromethane) to avoid side reactions .
- Step 3 : Esterification of the propanoic acid moiety, optimized using catalysts like DMAP (4-dimethylaminopyridine) and DCC (dicyclohexylcarbodiimide) in dry THF .
Key parameters : - Temperature gradients during condensation (Z-configuration preservation).
- Solvent polarity for intermediate solubility (e.g., dichloromethane for non-polar intermediates).
- Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Z-isomer .
Q. How can researchers confirm the stereochemical configuration (Z) of the benzylidene group?
- Methodology :
- NMR spectroscopy : Compare coupling constants (J values) of vinylic protons. Z-isomers typically exhibit smaller J values (8–12 Hz) due to restricted rotation, whereas E-isomers show larger values (12–16 Hz) .
- X-ray crystallography : Definitive confirmation via single-crystal analysis, highlighting the spatial arrangement of the 3-chlorobenzylidene substituent relative to the benzofuran oxygen .
- NOESY experiments : Detect through-space interactions between the benzylidene aromatic protons and the benzofuran ring .
Q. What preliminary assays are recommended for evaluating the compound’s biological activity?
- In vitro screening :
- Anti-inflammatory : Inhibition of COX-2 enzyme activity (ELISA-based assays) at concentrations ≤10 µM .
- Anticancer : Cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 values compared to reference drugs like doxorubicin .
- Antioxidant : DPPH radical scavenging assays to assess ROS modulation potential .
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?
- Issue : Discrepancies in reaction yields under similar conditions (e.g., 40% vs. 70% in SN2 reactions).
- Analysis :
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states better than THF, enhancing nucleophilicity .
- Steric hindrance : The 3-chloro substituent on the benzylidene group may impede nucleophilic attack at the benzofuran oxygen. Computational modeling (DFT) can map steric and electronic barriers .
- By-product identification : Use LC-MS to detect intermediates or degradation products (e.g., hydrolysis of the ester group under basic conditions) .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Structural modifications :
- Formulation : Encapsulation in liposomes or PEGylated nanoparticles to prolong circulation half-life .
Q. How does the 3-chloro substituent influence the compound’s binding affinity to biological targets?
- Case study : Molecular docking (AutoDock Vina) against COX-2 (PDB ID: 5KIR) reveals:
- The chloro group forms a halogen bond with Leu352 (distance: 3.2 Å), enhancing binding energy (−9.1 kcal/mol vs. −7.8 kcal/mol for non-chlorinated analogs) .
- SAR analysis : Chlorine’s electronegativity increases the compound’s dipole moment, improving interaction with hydrophobic enzyme pockets .
Methodological Challenges
Q. How to address low yields in the final esterification step?
- Troubleshooting :
- Activation of carboxylic acid : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for better compatibility with sensitive intermediates .
- Protection of reactive sites : Temporarily protect the benzofuran oxygen with a TBS (tert-butyldimethylsilyl) group to prevent undesired side reactions .
- Catalyst optimization : Use HOBt (hydroxybenzotriazole) to suppress racemization during coupling .
Q. What advanced spectroscopic techniques resolve overlapping signals in ¹H-NMR spectra?
- Strategies :
- COSY and HSQC : Assign proton-proton correlations and differentiate between benzofuran and benzylidene aromatic protons .
- High-field NMR (600 MHz+) : Increase resolution for crowded regions (e.g., δ 6.8–7.5 ppm) .
- Isotopic labeling : Synthesize a ¹³C-labeled analog to track carbon connectivity via 2D-INADEQUATE .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
